molecular formula C38H47NO13 B7760086 b]Furan-21-yl acetate

b]Furan-21-yl acetate

Cat. No.: B7760086
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-VBYYLGPJSA-N
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Description

Furan-21-yl acetate: is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The furan ring structure is a common motif in many natural products, pharmaceuticals, and polymers, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-21-yl acetate can be synthesized through several methods. One common approach involves the acetylation of furan derivatives. For instance, the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield furan-21-yl acetate. The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: On an industrial scale, the production of furan-21-yl acetate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Furan-21-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

Furan-21-yl acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Furan derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.

    Medicine: Furan-21-yl acetate and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: The compound is used in the production of resins, polymers, and other industrial materials

Mechanism of Action

The mechanism of action of furan-21-yl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, furan derivatives are studied for their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: Furan-21-yl acetate stands out due to its specific functional group, which imparts unique chemical reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

[(7R,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQHOMJRFAQBN-VBYYLGPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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